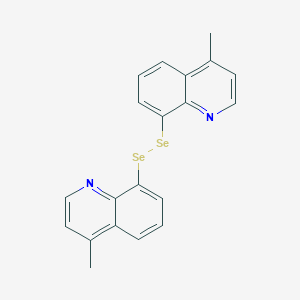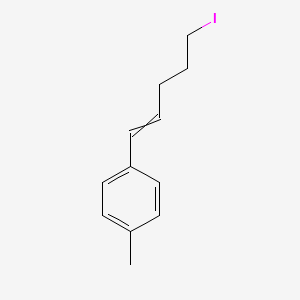
9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine: is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their interesting photophysical properties. This compound is primarily synthesized for scientific research purposes due to its unique properties that make it valuable in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine typically involves the formylation reaction of 9-(2-ethylhexyl)carbazole with different formylating agents. The reaction conditions often include the use of high-boiling solvents such as xylene and are characterized by Suzuki coupling . The copolymers exhibited very good thermal and oxidation stability .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-boiling solvents and coupling reactions are common in industrial production to ensure high yield and purity.
化学反応の分析
Types of Reactions: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Halogenating Agents: Common halogenating agents include chlorine (Cl₂) and bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated carbazole derivatives.
科学的研究の応用
Chemistry: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine is used in the synthesis of donor-acceptor copolymers, which are extensively studied for their potential in photonic and electronic applications . These copolymers are used in light-emitting devices (LEDs), photovoltaic devices (PVDs), field-effect transistors, sensors, and electrochromic devices .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic electronics, including hole-transport materials in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It is also used in photocatalysis for hydrogen evolution and organic transformations due to its light-harvesting properties.
作用機序
The mechanism of action of 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s electron-donating properties and ability to form stable films make it effective in various applications. For example, in organic electronics, it acts as a hole-transport material, facilitating the movement of positive charges within the device. In photocatalysis, it absorbs light and generates excited states that can drive chemical reactions.
類似化合物との比較
9-(2-Ethylhexyl)carbazole: This compound is similar in structure but lacks the diamine functional groups.
Dibenzothiophene-5,5-dioxide: Another donor unit used in donor-acceptor copolymers.
4,7-Bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: A building block used in similar copolymers.
Uniqueness: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine is unique due to its specific combination of the carbazole core with diamine functional groups and the 2-ethylhexyl side chain. This unique structure imparts specific electronic and photophysical properties that make it valuable in various scientific and industrial applications.
特性
CAS番号 |
675603-82-4 |
|---|---|
分子式 |
C20H27N3 |
分子量 |
309.4 g/mol |
IUPAC名 |
9-(2-ethylhexyl)carbazole-3,6-diamine |
InChI |
InChI=1S/C20H27N3/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13,21-22H2,1-2H3 |
InChIキー |
YLUSHPDONAYNHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)

![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)

![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)



![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

